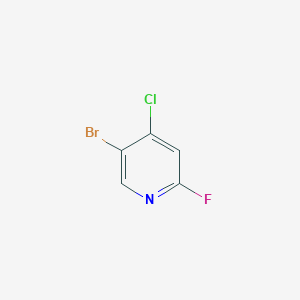

5-Bromo-4-chloro-2-fluoropyridine

Vue d'ensemble

Description

5-Bromo-4-chloro-2-fluoropyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . It is also an ideal building block for semiconductors, due to its aromaticity and electron deficiency .

Molecular Structure Analysis

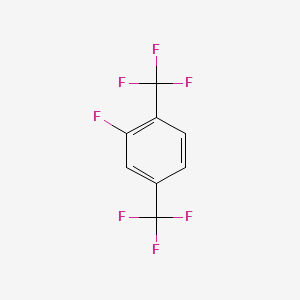

The molecular formula of 5-Bromo-4-chloro-2-fluoropyridine is C5H2BrClFN . Its average mass is 210.432 Da and its monoisotopic mass is 208.904312 Da .Chemical Reactions Analysis

5-Bromo-2-chloropyridine may be used in the preparation of Amino-2-chloropyridine via palladium-catalyzed amination . It can also be used to prepare 5-Bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride .Physical And Chemical Properties Analysis

5-Bromo-4-chloro-2-fluoropyridine has a density of 1.8±0.1 g/cm3, a boiling point of 201.8±35.0 °C at 760 mmHg, and a flash point of 75.9±25.9 °C .Applications De Recherche Scientifique

Pharmaceutical Research

5-Bromo-4-chloro-2-fluoropyridine: serves as a versatile intermediate in pharmaceutical research. Its halogenated structure is particularly useful in the synthesis of active pharmaceutical ingredients (APIs). For instance, it can be used to create inhibitors targeting neuropeptide receptors, proteases, and enzymes involved in cancer immunotherapy . The distinct reactivity of the bromine and fluorine atoms allows for selective transformations, enabling the development of novel drug candidates.

Organic Synthesis

In organic chemistry, 5-Bromo-4-chloro-2-fluoropyridine is employed as a building block for constructing complex molecules. Its reactivity profile facilitates nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making it a valuable compound for synthesizing heterocyclic compounds and aniline derivatives .

Agricultural Chemistry

The introduction of halogens, particularly fluorine, into organic compounds is a common strategy to enhance the biological activity of agrochemicals5-Bromo-4-chloro-2-fluoropyridine could be utilized to synthesize herbicides and insecticides with improved efficacy and environmental stability .

Material Science

This compound’s electron-deficient nature due to the presence of halogens makes it an ideal candidate for creating semiconductors and organic light-emitting diode (OLED) intermediates. It can be used to synthesize host materials for OLED applications, contributing to the advancement of electronic display technologies .

Chemical Research

5-Bromo-4-chloro-2-fluoropyridine: is instrumental in chemical research for developing new synthetic methodologies. It can act as a precursor for various halogenated pyridine derivatives, which are essential in studying reaction mechanisms and developing new chemical reactions .

Medical Research

In medical research, halogenated pyridines like 5-Bromo-4-chloro-2-fluoropyridine are used to create imaging agents for diagnostic purposes, such as in positron emission tomography (PET) scans. These compounds can be labeled with radioactive isotopes to visualize biological processes in real-time .

Environmental Science

The study of halogenated pyridines also extends to environmental science, where they are analyzed for their impact on ecosystems. Understanding the degradation pathways and persistence of such compounds in the environment is crucial for assessing their ecological footprint .

Analytical Chemistry

In analytical chemistry, 5-Bromo-4-chloro-2-fluoropyridine can be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties allow for accurate calibration and quantification in complex sample analyses .

Safety and Hazards

5-Bromo-4-chloro-2-fluoropyridine is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-4-chloro-2-fluoropyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

5-Bromo-4-chloro-2-fluoropyridine interacts with its targets through the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 5-Bromo-4-chloro-2-fluoropyridine is the SM coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Result of Action

The molecular and cellular effects of 5-Bromo-4-chloro-2-fluoropyridine’s action are the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 5-Bromo-4-chloro-2-fluoropyridine can be influenced by various environmental factors. For example, the SM coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst . Additionally, the compound should be prevented from entering drains, and its discharge into the environment must be avoided .

Propriétés

IUPAC Name |

5-bromo-4-chloro-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-2-9-5(8)1-4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIYUIGLEOJMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657723 | |

| Record name | 5-Bromo-4-chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-fluoropyridine | |

CAS RN |

1184920-15-7 | |

| Record name | 5-Bromo-4-chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)